molecular formula C14H16ClN3O3 B14439300 Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- CAS No. 74051-49-3

Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-

Cat. No.: B14439300
CAS No.: 74051-49-3
M. Wt: 309.75 g/mol
InChI Key: APNHUNFNDKBIGO-UHFFFAOYSA-N
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Description

Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a complex organic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a uracil moiety linked to a chlorinated salicyl derivative through a methylamino bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-, typically involves the functionalization of the uracil ring at specific positionsAnother method involves the use of tert-butyl dicarbonate and ethyl iodide in pyridine/DMF solvents with DMAP as a catalyst .

Industrial Production Methods

Industrial production of uracil derivatives often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, Fe2+

    Reducing Agents: Sodium borohydride

    Catalysts: DMAP (4-Dimethylaminopyridine)

    Solvents: Pyridine, DMF (Dimethylformamide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uracil can produce urea and maleic acid .

Scientific Research Applications

Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying nucleic acid interactions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine moieties, leading to cross-linking and inhibition of DNA synthesis . This mechanism is similar to that of other uracil derivatives used in cancer treatment.

Comparison with Similar Compounds

Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- can be compared with other uracil derivatives such as thymine and cytosine. While thymine and cytosine are naturally occurring nucleobases, Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a synthetic derivative with unique properties. Its chlorinated salicyl moiety and methylamino bridge distinguish it from other uracil derivatives, making it a valuable compound for specialized applications .

List of Similar Compounds

Properties

CAS No.

74051-49-3

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

3-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H16ClN3O3/c1-9-5-11(15)6-10(13(9)20)7-17(2)8-18-12(19)3-4-16-14(18)21/h3-6,20H,7-8H2,1-2H3,(H,16,21)

InChI Key

APNHUNFNDKBIGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CN2C(=O)C=CNC2=O)Cl

Origin of Product

United States

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